N-(3-Trimethoxysilylpropyl)pyrrole

Übersicht

Beschreibung

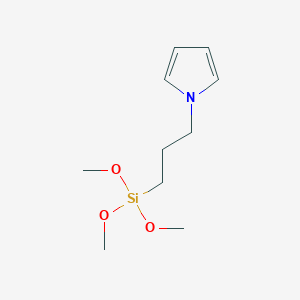

N-(3-Trimethoxysilylpropyl)pyrrole is an organosilicon compound with the molecular formula C10H19NO3Si. It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains a trimethoxysilylpropyl group attached to the nitrogen atom of the pyrrole ring. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Trimethoxysilylpropyl)pyrrole typically involves the reaction of pyrrole with a trimethoxysilylpropyl halide under basic conditions. One common method is the reaction of pyrrole with 3-chloropropyltrimethoxysilane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Trimethoxysilylpropyl)pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound oxide.

Reduction: Reduction reactions can convert it to N-(3-trimethoxysilylpropyl)pyrrolidine.

Substitution: The trimethoxysilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: this compound oxide.

Reduction: N-(3-Trimethoxysilylpropyl)pyrrolidine.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(3-Trimethoxysilylpropyl)pyrrole is a high-quality trialkoxysilane that is used as a coupling agent and in surface modification . The trimethoxysilyl and pyrrole groups of this compound enhance its reactivity and utility .

Scientific Research Applications

- Surface Modification: this compound is used to modify surfaces . Before electropolymerization, fluorine-doped tin oxide (FTO) substrates were first organosilanized using N-[3-(trimethoxysilyl)propyl]pyrrole .

- Coupling Agent: this compound is used as a coupling agent .

- Synthesis of Nanocomposite Films: this compound is used in the preparation of polypyrrole-silver nanocomposite films on biaxially oriented polyethylene terephthalate .

- ** লিখেছে Electropolymerization:** C.M. Sougueh et al. reported the use of the oxidizable N-[3-(trimethoxysilyl)propyl]pyrrole for modifying the surface of fluorine .

- ** লিখেছে Preparation of Composite Nanoparticles:** Silver composite nanoparticles containing polypyrrole, silver, and attapulgite were prepared via UV-induced dispersion polymerization of pyrrole using ATP clay as a templet and silver nitrate as photoinitiator .

- ** লিখেছে Fabrication of Polypyrrole Microelectrodes:** A biocatalytical procedure for the fabrication of polypyrrole microelectrodes on insulating surfaces .

Wirkmechanismus

The mechanism of action of N-(3-Trimethoxysilylpropyl)pyrrole involves the formation of covalent bonds between the trimethoxysilyl group and various substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of strong siloxane bonds, providing enhanced adhesion and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(3-Trimethoxysilylpropyl)aniline

- N-(3-Trimethoxysilylpropyl)imidazole

- N-(3-Trimethoxysilylpropyl)benzamide

Uniqueness

N-(3-Trimethoxysilylpropyl)pyrrole is unique due to its pyrrole ring, which imparts aromaticity and electronic properties that are distinct from other similar compounds. This makes it particularly useful in applications requiring specific electronic characteristics and strong bonding capabilities .

Biologische Aktivität

N-(3-Trimethoxysilylpropyl)pyrrole (TMSP) is a silane-functionalized pyrrole compound that has garnered attention in the fields of materials science and biomedical applications due to its unique properties. This compound is primarily recognized for its potential in creating bioactive surfaces, conducting polymers, and nanocomposites with significant biological activity.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of TMSP and its derivatives. For instance, polypyrrole films modified with TMSP exhibited enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism behind this activity is attributed to the electrostatic interactions between the positively charged polymer and the negatively charged bacterial membranes, leading to membrane disruption and cell lysis .

Case Study: Antibacterial Efficacy

In a comparative study, polypyrrole films synthesized using TMSP were tested against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated a significant reduction in bacterial growth, particularly against S. aureus, showcasing the effectiveness of TMSP-modified surfaces in medical applications .

| Bacterial Strain | MIC (mg/mL) | Control (Polypyrrole) | TMSP-Modified Polypyrrole |

|---|---|---|---|

| E. coli | 32 | 64 | 32 |

| S. aureus | 16 | 32 | 8 |

Conductivity and Electrochemical Activity

TMSP also plays a critical role in enhancing the electrical conductivity of polypyrrole composites. When combined with silver nanoparticles, the resulting nanocomposite demonstrated an electrical conductivity of 0.442 S/cm, making it suitable for various electronic applications . The presence of TMSP facilitates better dispersion of silver particles within the polymer matrix, enhancing both mechanical and electrical properties.

Biocompatibility

The biocompatibility of TMSP-modified materials is crucial for their application in biomedical devices. Research indicates that these materials exhibit low cytotoxicity towards mammalian cells, making them suitable for use in drug delivery systems and tissue engineering . The functionalization with silane groups improves adhesion to biological tissues while maintaining favorable interactions with cells.

Synthesis and Characterization

The synthesis of TMSP involves a straightforward reaction pathway where pyrrole is reacted with trimethoxysilane under controlled conditions. Characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) confirm the successful grafting of TMSP onto substrates .

Applications in Drug Delivery

TMSP's ability to form stable films on various substrates has led to its exploration in drug delivery systems. Studies have shown that nanoparticles created from TMSP-modified polypyrrole can encapsulate therapeutic agents effectively, providing controlled release profiles that are essential for targeted therapies .

Eigenschaften

IUPAC Name |

trimethoxy(3-pyrrol-1-ylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3Si/c1-12-15(13-2,14-3)10-6-9-11-7-4-5-8-11/h4-5,7-8H,6,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDRQHXSYGDMNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCN1C=CC=C1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566764 | |

| Record name | 1-[3-(Trimethoxysilyl)propyl]-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80906-67-8 | |

| Record name | 1-[3-(Trimethoxysilyl)propyl]-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-Trimethoxysilylpropyl)pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.